Azetidin-3-amine Dihydrochloride: A Comprehensive Technical Guide for Drug Discovery Professionals
Azetidin-3-amine Dihydrochloride: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry
The azetidine motif, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain, conformational rigidity, and ability to serve as a versatile synthetic handle have made it an attractive component for modulating the physicochemical and pharmacological properties of bioactive molecules.[1][2] Azetidin-3-amine dihydrochloride (CAS No: 102065-89-4), a key building block, provides a strategic entry point for the incorporation of this valuable moiety. This guide offers an in-depth exploration of its properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.
Part 1: Core Chemical and Physical Properties
Azetidin-3-amine dihydrochloride is a stable, crystalline solid that serves as a convenient precursor to the free base, which can be liberated in situ or in a separate step for subsequent reactions.
Key Identifiers and Physicochemical Data
A comprehensive summary of the key properties of Azetidin-3-amine dihydrochloride is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 102065-89-4 | |
| Molecular Formula | C₃H₁₀Cl₂N₂ | |
| Molecular Weight | 145.04 g/mol | |
| IUPAC Name | azetidin-3-amine;dihydrochloride | |
| Appearance | White to off-white solid | |
| Melting Point | Data not available; Azetidine hydrochloride melts at >300 °C | [3] |
| Solubility | Slightly soluble in water. Solubility in organic solvents is generally low for the dihydrochloride salt; the free base exhibits greater solubility in polar organic solvents. | [General knowledge] |
| Stability | Stable under recommended storage conditions (room temperature, inert atmosphere, dark place) |
Part 2: Synthesis and Purification
The synthesis of Azetidin-3-amine dihydrochloride is typically achieved through the deprotection of a suitable N-protected precursor. The most common and industrially scalable route involves the acidic hydrolysis of 1-Boc-3-aminoazetidine.
Synthetic Workflow: From N-Boc Precursor to Dihydrochloride Salt
The following diagram illustrates the straightforward synthetic pathway.
Caption: Synthetic workflow for Azetidin-3-amine dihydrochloride.
Detailed Experimental Protocol: Synthesis of Azetidin-3-amine Dihydrochloride
This protocol describes the deprotection of 1-Boc-3-aminoazetidine using hydrochloric acid.
Materials:
-
1-Boc-3-aminoazetidine
-
4M HCl in 1,4-dioxane (or diethyl ether)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM) or methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 1-Boc-3-aminoazetidine (1.0 eq) in a minimal amount of anhydrous methanol or DCM.
-
Acidification: Cool the solution to 0 °C in an ice bath. To the stirred solution, add 4M HCl in 1,4-dioxane (2.2 - 2.5 eq) dropwise. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS until the starting material is consumed.[4] The deprotection is often visually indicated by the formation of a precipitate.
-
Isolation: Upon completion, add an excess of anhydrous diethyl ether to the reaction mixture to ensure complete precipitation of the dihydrochloride salt.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with several portions of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Drying: Dry the purified Azetidin-3-amine dihydrochloride under vacuum at a temperature not exceeding 40 °C to a constant weight.
Causality of Experimental Choices:
-
The use of a strong acid like HCl is necessary to cleave the acid-labile Boc protecting group. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to the stable tert-butyl cation, carbon dioxide, and the free amine.[4]
-
Anhydrous conditions are crucial to prevent side reactions and ensure the clean formation of the dihydrochloride salt.
-
The use of a non-polar solvent like diethyl ether for precipitation is effective because the ionic dihydrochloride salt is insoluble in it, while the byproducts and any unreacted starting material may have some solubility.
Part 3: Spectroscopic Characterization
Due to the limited availability of published spectra for Azetidin-3-amine dihydrochloride, this section provides the expected spectroscopic characteristics based on its structure and data from analogous compounds.
Predicted ¹H NMR and ¹³C NMR Data
The proton and carbon NMR spectra are powerful tools for confirming the structure of the molecule.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~4.0-4.5 | m | CH₂ adjacent to the ring nitrogen |
| ~3.5-4.0 | m | CH proton at the 3-position | |
| ~8.5-9.5 | br s | NH₃⁺ protons | |
| ~10.0-12.0 | br s | NH₂⁺ proton of the ring nitrogen | |
| ¹³C NMR | ~45-55 | - | CH₂ carbons of the azetidine ring |
| ~35-45 | - | CH carbon at the 3-position |
Note: Chemical shifts are highly dependent on the solvent used (e.g., D₂O, DMSO-d₆). The broad signals for the amine protons are due to proton exchange and quadrupolar broadening.
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3000-2800 | Strong, broad | N-H stretch | Ammonium salts (NH₃⁺ and R₂NH₂⁺) |
| ~1600 | Medium | N-H bend | Primary amine salt (NH₃⁺) |
| 1250–1020 | Medium | C-N stretch | Aliphatic amine |
The broadness of the N-H stretching band is a characteristic feature of ammonium salts due to hydrogen bonding.[5]
Mass Spectrometry (MS)
In mass spectrometry, Azetidin-3-amine will likely be observed as its free base after ionization.
-
Expected Molecular Ion (M⁺): m/z = 72.07 (for C₃H₈N₂)
-
Fragmentation: Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. Expect to see fragmentation patterns corresponding to the loss of radicals from the ring.[6]
Part 4: Reactivity and Synthetic Applications
Azetidin-3-amine dihydrochloride is a versatile intermediate for the synthesis of a wide range of more complex molecules. The free amine can be generated in situ by the addition of a suitable base, such as triethylamine or diisopropylethylamine, to allow for nucleophilic reactions at the primary amino group.
N-Alkylation via Reductive Amination
Reductive amination is a highly efficient method for the N-alkylation of amines, avoiding the over-alkylation issues that can arise with direct alkylation using alkyl halides.[7]
Caption: Workflow for N-alkylation via reductive amination.
Representative Protocol: N-Benzylation
-
Suspend Azetidin-3-amine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 eq), and stir for 15-20 minutes to generate the free amine.
-
Add benzaldehyde (1.0-1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer, and purify by column chromatography.[7]
N-Acylation
The primary amino group of Azetidin-3-amine can be readily acylated to form amides using acyl chlorides, anhydrides, or by coupling with carboxylic acids.
Representative Protocol: N-Acetylation
-
Suspend Azetidin-3-amine dihydrochloride (1.0 eq) in anhydrous DCM.
-
Add a suitable base, such as triethylamine (2.5 eq), and cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure to yield the N-acylated product, which can be further purified if necessary.[8]
Part 5: Safety and Handling
Azetidin-3-amine dihydrochloride should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
Azetidin-3-amine dihydrochloride is a fundamentally important building block that provides access to a wide array of novel chemical entities for drug discovery. Its unique structural and electronic properties, conferred by the strained four-membered ring, offer medicinal chemists a powerful tool to optimize lead compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in the development of next-generation therapeutics.
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